molecular formula C₁₇H₁₄ClNO₄ B1662764 Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate CAS No. 88352-44-7

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate

Cat. No. B1662764
CAS RN: 88352-44-7
M. Wt: 331.7 g/mol
InChI Key: HUPJQAHXMFEKJY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQAHXMFEKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236996
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate

CAS RN

88352-44-7
Record name Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37 g of ethyl 3-(4-chlorobenzoylamino)-3-(2-furylcarbonyl)propionate are dissolved in 150 ml of chloroform. 64.9 g of phosphorus oxychloride are added dropwise to the solution at room temperature, and the mixture is refluxed at 60° to 70° C. for 8 hours under stirring. After the reaction is completed, the mixture is poured into ice-water. The aqueous mixture is neutrallized with sodium bicarbonate and then extracted with ethyl acetate. The extract is washed with water, dried, treated with activated charcoal and then evaporated under reduced pressure to remove solvent. The residue is crystallized with diisopropyl ether, and then recrystallized from ethanol. 30 g of ethyl 2-[2-(4-chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetate are thereby obtained. Yield: 85.5%
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
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Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
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Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Reactant of Route 4
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Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Reactant of Route 5
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate

Citations

For This Compound
8
Citations
T Kobayashi, H Ando, J Sugihara, S Harigaya - Drug metabolism and …, 1987 - ASPET
Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate (TA-1801), a new hypolipidemic agent, was studied in the rat, rabbit, and dog. Animals were given a single oral …
Number of citations: 6 dmd.aspetjournals.org
H Kaji, T Kume - Drug Metabolism and Pharmacokinetics, 2005 - Elsevier
The metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (TA-1801), a potent hypolipidemic agent, was studied in humans after oral administration and compared with …
Number of citations: 5 www.sciencedirect.com
T Kobayashi, J Sugihara, S Harigaya - Drug metabolism and disposition, 1987 - Citeseer
We studied the mechanism of metabolic cleavage of a furan ring, using a new hypolipidemic agent, ethyl 2-(4-chlorophenyl)-5-(2-furyl) oxazole-4-acetate(TA-1801), as a model …
Number of citations: 32 citeseerx.ist.psu.edu
E Marchetti, G Mattalia, G Bergesi - Arzneimittel-forschung, 1973 - europepmc.org
Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring…
Number of citations: 8 europepmc.org
Y Sahali-Sahly, SK Balani, JH Lin… - Chemical research in …, 1996 - ACS Publications
L-754,394, a furanopyridine derivative, is an experimental anti-HIV agent which has been shown to be an unusually potent and selective inhibitor of cytochrome P450 3A enzymes in a …
Number of citations: 86 pubs.acs.org
JCL Erve, SC Vashishtha, W DeMaio… - Drug metabolism and …, 2007 - ASPET
Prazosin (2-[4-(2-furanoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline) is an antihypertensive agent that was introduced to the market in 1976. It has since established an …
Number of citations: 49 dmd.aspetjournals.org
AV Stachulski, JR Harding, JC Lindon… - Journal of medicinal …, 2006 - ACS Publications
In a definitive review of 1987, Kaspersen and van Boeckel1 presented a concise account of the chemical synthesis of glucuronide and sulfate conjugates of xenobiotics. At that time, O-…
Number of citations: 151 pubs.acs.org
P VIGNY, A VIARI - Mass Spectrometry: Volume 10, 2007 - books.google.com
Mass spectrometry is playing an increasing role in the identification of naturally occurring and synthetic nucleic acid components and of their biologically mediated covalent interactions …
Number of citations: 0 books.google.com

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